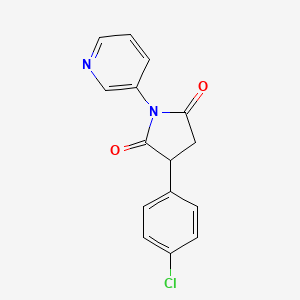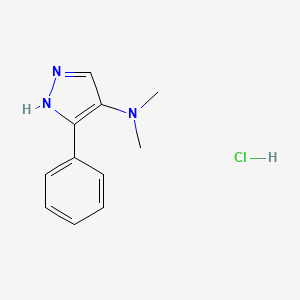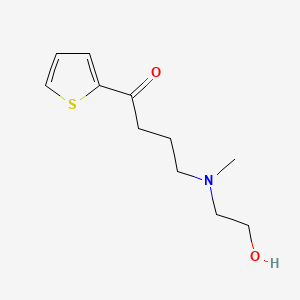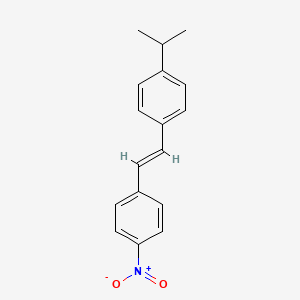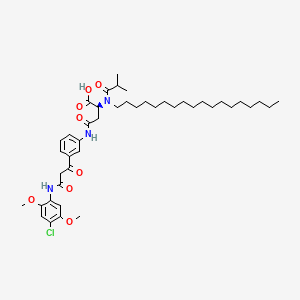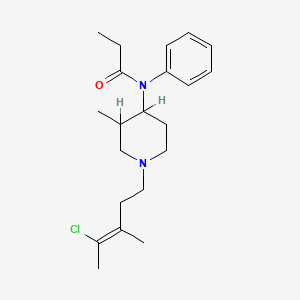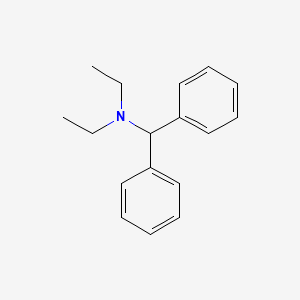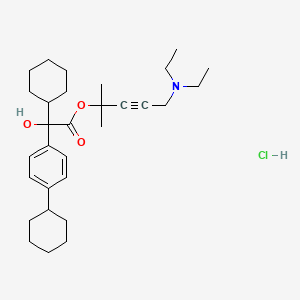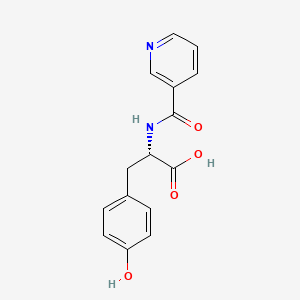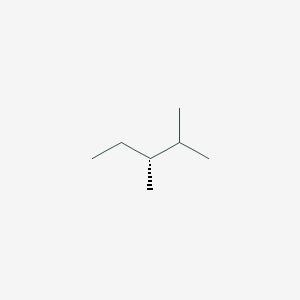
(r)-(+)-2,3-Dimethylpentane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-(+)-2,3-Dimethylpentane is an organic compound belonging to the class of alkanes. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by its two methyl groups attached to the second and third carbon atoms of a pentane chain. The ®-(+)- configuration indicates that it is the enantiomer that rotates plane-polarized light to the right.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-(+)-2,3-Dimethylpentane can be achieved through various methods. One common approach involves the use of Grignard reagents. For instance, starting with 2-bromo-3-methylpentane, a Grignard reaction with methylmagnesium bromide can be performed to introduce the additional methyl group at the desired position. The reaction is typically carried out in an anhydrous ether solvent under inert atmosphere conditions to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of ®-(+)-2,3-Dimethylpentane may involve catalytic hydrogenation of suitable precursors. This process can be optimized for large-scale production by using catalysts such as palladium on carbon (Pd/C) under high-pressure hydrogen gas. The reaction conditions, including temperature and pressure, are carefully controlled to ensure high yield and purity of the desired product.
化学反応の分析
Types of Reactions
®-(+)-2,3-Dimethylpentane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) to form corresponding alcohols or ketones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH4) to convert any functional groups present in the molecule to their reduced forms.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur under UV light or in the presence of radical initiators, leading to the formation of haloalkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Chlorine (Cl2) or bromine (Br2) under UV light.
Major Products Formed
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of haloalkanes.
科学的研究の応用
®-(+)-2,3-Dimethylpentane has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules. Its enantiomeric purity makes it valuable in studying stereochemistry and chiral catalysis.
Biology: The compound can be used in studies involving enzyme-substrate interactions, particularly in exploring the specificity of enzymes towards chiral substrates.
Medicine: Research into drug development often utilizes ®-(+)-2,3-Dimethylpentane as a model compound to understand the behavior of chiral drugs in biological systems.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
作用機序
The mechanism of action of ®-(+)-2,3-Dimethylpentane depends on its interaction with other molecules. In biological systems, its chiral nature allows it to interact specifically with enzymes and receptors, leading to selective binding and activity. The molecular targets and pathways involved include enzyme active sites where the compound can act as a substrate or inhibitor, influencing biochemical pathways.
類似化合物との比較
Similar Compounds
(s)-(-)-2,3-Dimethylpentane: The enantiomer of ®-(+)-2,3-Dimethylpentane, which rotates plane-polarized light to the left.
2,3-Dimethylbutane: A structural isomer with a different carbon chain arrangement.
2,2-Dimethylpentane: Another structural isomer with both methyl groups attached to the same carbon atom.
Uniqueness
®-(+)-2,3-Dimethylpentane is unique due to its specific chiral configuration, which imparts distinct physical and chemical properties. Its ability to interact selectively with chiral environments makes it valuable in stereochemical studies and applications.
特性
CAS番号 |
54665-46-2 |
|---|---|
分子式 |
C7H16 |
分子量 |
100.20 g/mol |
IUPAC名 |
(3R)-2,3-dimethylpentane |
InChI |
InChI=1S/C7H16/c1-5-7(4)6(2)3/h6-7H,5H2,1-4H3/t7-/m1/s1 |
InChIキー |
WGECXQBGLLYSFP-SSDOTTSWSA-N |
異性体SMILES |
CC[C@@H](C)C(C)C |
正規SMILES |
CCC(C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


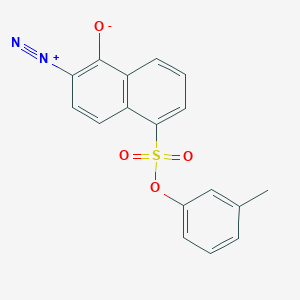
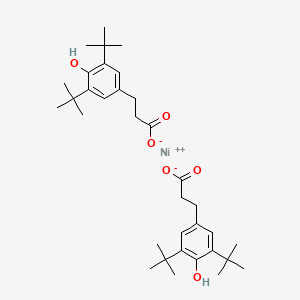

![(Z)-but-2-enedioic acid;3-[4-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]piperazin-1-yl]-1-(4-hydroxyphenyl)-2-methylpropan-1-one;hydrate](/img/structure/B15186362.png)
